3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide
Overview
Description
3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide is a useful research compound. Its molecular formula is C20H15Cl2FN2O2 and its molecular weight is 405.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.0494613 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Complex Formation
Studies have explored the reactivity of compounds with similar structures, focusing on their ability to undergo transformations and form complexes with metals. For instance, research by Braun, Frank, and Ganter (2012) delves into the reactivity of oxalamide-based carbenes, examining how these compounds interact with various substrates and elemental selenium, and how they can form complexes with rhodium. Such studies highlight the potential of complex chemical structures to participate in diverse chemical reactions, potentially leading to the development of novel materials or catalysts (Braun, M., Frank, W., & Ganter, C., 2012).
Insecticidal Activity
The synthesis and evaluation of compounds with halovinyl side chains, as investigated by Elliott, Janes, and Khambay (1986), demonstrate moderate to high insecticidal activities. This research suggests that compounds with specific fluorinated or chlorinated substituents could serve as effective insecticides, offering potential applications in agricultural science and pest management (Elliott, M., Janes, N. F., & Khambay, B., 1986).
Medicinal Chemistry and Drug Design
The development of selective cyclooxygenase-2 (COX-2) inhibitors by Hashimoto et al. (2002) is an example of how complex chemical structures can be optimized for therapeutic purposes. The introduction of specific substituents, such as a fluorine atom, can enhance the selectivity and potency of compounds for drug development, highlighting the relevance of chemical structure manipulation in the creation of new medications (Hashimoto, H., Imamura, K., Haruta, J., & Wakitani, K., 2002).
Antimicrobial and Antipathogenic Activity
Research on the synthesis and evaluation of chalcones as anti-microbial agents, as well as studies on thiourea derivatives with antipathogenic activity, illustrate the potential of chemically complex compounds to serve as bases for developing new antimicrobial and antipathogenic treatments. These studies suggest that the incorporation of specific functional groups, such as fluorine or chlorine, into chemical structures could enhance their biological activity and efficacy against various pathogens (Manivannan, S., 2020); (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).
Properties
IUPAC Name |
(E)-3-[5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O2/c21-14-4-7-19(27-11-16-17(22)2-1-3-18(16)23)12(9-14)8-13(10-24)20(26)25-15-5-6-15/h1-4,7-9,15H,5-6,11H2,(H,25,26)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKQXARLEGDOHA-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=C(C=CC(=C2)Cl)OCC3=C(C=CC=C3Cl)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCC3=C(C=CC=C3Cl)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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